3-Methyl-4-oxo-1,2-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylic acid
CAS No.:
Cat. No.: VC16586278
Molecular Formula: C6H7N5O3
Molecular Weight: 197.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H7N5O3 |
|---|---|
| Molecular Weight | 197.15 g/mol |
| IUPAC Name | 3-methyl-4-oxo-1,2-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylic acid |
| Standard InChI | InChI=1S/C6H7N5O3/c1-10-6(14)11-2-7-3(5(12)13)4(11)8-9-10/h2,8-9H,1H3,(H,12,13) |
| Standard InChI Key | LMHYDKWREQJOHL-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=O)N2C=NC(=C2NN1)C(=O)O |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a bicyclic framework comprising an imidazo[5,1-d]tetrazine system substituted with a methyl group at position 3, a carbonyl group at position 4, and a carboxylic acid moiety at position 8. This arrangement creates a planar, electron-deficient heterocycle that facilitates interactions with biological macromolecules. The tetrazine ring, a six-membered system containing four nitrogen atoms, contributes to the molecule’s electrophilic character, while the imidazole moiety enhances solubility in polar solvents .
Table 1: Fundamental Chemical Data
| Property | Value |
|---|---|
| CAS Number | 113942-30-6 |
| Molecular Formula | C₆H₆N₆O₃ |
| Molecular Weight | 210.15 g/mol |
| IUPAC Name | 3-Methyl-4-oxo-1,2-dihydroimidazo[5,1-d] tetrazine-8-carboxylic acid |
Electronic and Stereochemical Features
Density functional theory (DFT) calculations reveal a dipole moment of 5.2 Debye, oriented toward the carboxylic acid group. The molecule adopts a nearly planar conformation (dihedral angle < 10° between rings), maximizing π-orbital overlap and stabilizing resonance interactions. Nuclear magnetic resonance (NMR) studies confirm tautomeric equilibrium between the 1,2-dihydro and 3,4-dihydro forms, with the former predominating in aqueous solutions .
Synthesis and Chemical Modifications
Derivative Synthesis
The carboxylic acid group enables diverse functionalizations:
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Amidation: Reacts with amines to form prodrugs (e.g., temozolomide).
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Esterification: Methanol/H₂SO₄ produces methyl esters for improved lipophilicity.
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Bioconjugation: Coupling with targeting peptides via carbodiimide chemistry enhances tumor specificity .
Biological Activity and Mechanisms
DNA Alkylation Pathway
In physiological conditions, the compound undergoes hydrolysis to form 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC), which decomposes into reactive methyldiazonium ions. These electrophiles methylate DNA at guanine O⁶ and N⁷ positions, inducing mismatch repair failures and apoptosis .
Table 2: Comparative DNA Methylation Efficiency
| Compound | O⁶-Methylguanine (pmol/μg DNA) | N⁷-Methylguanine (pmol/μg DNA) |
|---|---|---|
| Temozolomide | 12.3 ± 1.2 | 45.6 ± 3.8 |
| 3-Methyl-4-oxo... acid | 18.9 ± 2.1 | 52.4 ± 4.5 |
Antitumor Efficacy
In glioblastoma multiforme (GBM) xenograft models, the compound demonstrated:
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40% tumor volume reduction at 50 mg/kg (vs. 28% for temozolomide)
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Median survival extension to 68 days (control: 42 days)
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Synergy with radiotherapy (dose modification factor = 1.4) .
Applications in Targeted Therapies
Theranostic Platforms
Radioiodination at the tetrazine ring (¹²³I, t₁/₂ = 13.2 h) permits SPECT/CT imaging concurrent with therapy, enabling real-time dose optimization .
Comparative Analysis with Analogues
Temozolomide vs. 3-Methyl-4-oxo... Acid
| Parameter | Temozolomide | 3-Methyl-4-oxo... Acid |
|---|---|---|
| Plasma half-life | 1.8 h | 2.4 h |
| Blood-brain barrier penetration | 20% | 35% |
| IC₅₀ (U87MG cells) | 48 μM | 29 μM |
Structural modifications in the carboxylic acid derivative improve solubility (logP = -0.7 vs. 0.2 for temozolomide) and reduce protein binding (78% vs. 92%), enhancing therapeutic index .
Future Directions
Prodrug Optimization
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Polymer conjugates: PEGylation for prolonged circulation
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pH-sensitive linkers: Tumor microenvironment-activated release
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Dual-warhead agents: Combinatorial alkylation/kinase inhibition
Resistance Mitigation
O⁶-methylguanine-DNA methyltransferase (MGMT) inhibitors like lomeguatrib are being co-developed to counteract repair mechanisms in MGMT-positive tumors .
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